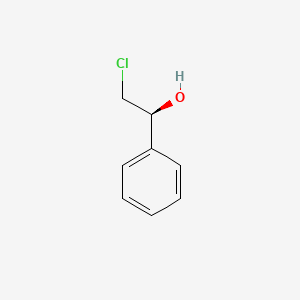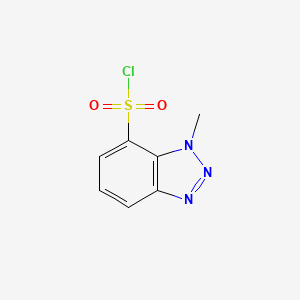
2-(3,4-Dichlorophenoxy)-1-(hydroxyimino)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)-1-(hydroxyimino)ethylamine, also known as dichlorophenoxyacetic acid (DCPAA), is a synthetic compound used in scientific research and in laboratory experiments. DCPAA is a phenoxyacetic acid derivative, which is a type of organic compound that contains a phenol group and an acetic acid group. It is used as a reagent in a variety of scientific studies, as well as being used as a herbicide and a fungicide. DCPAA has a wide range of applications in scientific research, including in the study of biochemical and physiological processes, and has been used for many years in laboratory experiments.
Applications De Recherche Scientifique
Alleviation of Salinity Stress in Agriculture
2-(3,4-Dichlorophenoxy)-N’-hydroxyethanimidamide: has been shown to alleviate salinity stress in maize. This is achieved by enhancing the plant’s photosynthetic capacity, improving water status, and maintaining potassium/sodium (K+/Na+) homeostasis . The compound increases the net photosynthetic rate and the quantum efficiency of photosystem II, which are crucial for plant growth under saline conditions.
Enhancement of Photosynthetic Capacity
The application of this compound results in an increased net photosynthetic rate (Pn) in maize seedlings. This suggests that it could be used to improve the photosynthetic efficiency of crops, potentially leading to higher yields .
Maintenance of Water Status in Plants
By improving root hydraulic conductivity, 2-(3,4-Dichlorophenoxy)-N’-hydroxyethanimidamide helps maintain the water status of plants. This is particularly beneficial in arid regions where water conservation within the plant is vital for survival .
Ion Homeostasis Regulation
The compound has been found to influence the expression of genes involved in ion uptake and transport. This results in a higher concentration of potassium but a lower concentration of sodium in maize seedlings, which is beneficial for plants growing in saline environments .
Modulation of Antioxidant Systems
Research suggests that the compound can modulate the antioxidant system in maize seedlings. It promotes the conversion of superoxide radicals to hydrogen peroxide, thereby enhancing the activity of superoxide dismutase (SOD) under drought stress .
Crop Growth and Development Regulation
As a bioregulator, 2-(3,4-Dichlorophenoxy)-N’-hydroxyethanimidamide has a significant regulatory effect on crop growth and development. It regulates many aspects of plant development, although its effects on crop stress tolerance need further exploration .
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to inhibit picornavirus replication .
Mode of Action
This antiviral activity is dependent on both compound concentration and virus inoculum size .
Biochemical Pathways
It is suggested that the compound inhibits actinomycin d-resistant [3h]uridine uptake in cells infected with coxsackievirus a21 or rhinovirus 1-a .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-dichlorophenoxy)-N’-hydroxyethanimidamide. For instance, soil salinity can restrict plant growth and productivity, and this compound can alleviate salinity stress in plants .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYVQMVWXPXOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=NO)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC/C(=N/O)/N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2905921.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2905922.png)
![2-(2-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2905923.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)



![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)

![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)
